molecular formula C11H8BrNO3 B13486817 Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate

Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate

Cat. No.: B13486817
M. Wt: 282.09 g/mol
InChI Key: QGIPVYBXWATAJD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals This compound is characterized by the presence of a bromine atom at the 5th position, a formyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-3-formyl-1h-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by formylation and esterification. For instance, starting with 5-bromoindole, the formyl group can be introduced using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The final step involves esterification using methanol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The formyl group can participate in condensation reactions with amines to form Schiff bases.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substitution reactions yield derivatives like 5-amino or 5-thio indoles.
  • Oxidation yields carboxylic acids.
  • Reduction yields alcohols.

Scientific Research Applications

Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-formyl-1h-indole-2-carboxylate depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and formyl group play crucial roles in these interactions, often enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 5-fluoro-3-formyl-1h-indole-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 3-formyl-1h-indole-4-carboxylate: Similar structure but with the carboxylate group at the 4th position.

    5-Bromo-1-methyl-1h-indole: Lacks the formyl and carboxylate groups.

Uniqueness: Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom enhances its electrophilic nature, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 5-bromo-3-formyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3

InChI Key

QGIPVYBXWATAJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O

Origin of Product

United States

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